N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide
Description
The compound N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido (sulfone) moiety. The Z-configuration of the imine bond and substitution at the 2-fluorophenyl and 2-methoxyphenyl positions define its stereochemical and electronic properties.
Properties
Molecular Formula |
C20H19FN2O4S2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H19FN2O4S2/c1-27-17-9-5-2-6-13(17)10-19(24)22-20-23(15-8-4-3-7-14(15)21)16-11-29(25,26)12-18(16)28-20/h2-9,16,18H,10-12H2,1H3 |
InChI Key |
QUWNIVBAZVSUEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide typically involves the reaction of 2-fluorobenzaldehyde with a thiazole derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Key Analogs
Substituent Position and Isomerism
- Para vs. Ortho Substitution: The compound N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide () differs in substituent positions (4-fluorobenzyl and 4-methoxyphenyl) and isomerism (E-configuration). The ortho-substituted fluorophenyl and methoxyphenyl groups in the target compound likely increase steric hindrance and alter π-π stacking compared to para-substituted analogs .
- Z vs.
Heterocyclic Core Variations
- Thiazolidinedione Derivatives: Compounds like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides () replace the tetrahydrothienothiazole core with a thiazolidinedione ring. These derivatives exhibit hypoglycemic activity, suggesting that the target compound’s sulfone group may similarly influence metabolic pathways .
Pyrazolo-Benzothiazine Derivatives :
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide () features a fused pyrazolo-benzothiazine system. The acetamide moiety in this compound is linked to a benzothiazine core, which may confer anti-inflammatory or antimicrobial properties, highlighting the role of heterocyclic diversity in biological activity .
Key Physicochemical Parameters
Notes:
- Ortho-substituted phenyl groups increase molecular rigidity, which may enhance target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
